
(R)-P-Phos RuCl2 (R)-Daipen, Ru
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-P-Phos RuCl2 ®-Daipen, Ru is a ruthenium-based complex that has garnered significant attention in the field of catalysis. This compound is known for its chiral properties, making it highly valuable in asymmetric synthesis. The presence of the ®-P-Phos ligand and ®-Daipen ligand in the complex enhances its catalytic efficiency and selectivity, making it a versatile tool in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-P-Phos RuCl2 ®-Daipen, Ru typically involves the coordination of the ®-P-Phos ligand and ®-Daipen ligand to a ruthenium center. The process begins with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as RuCl2. The reaction is usually carried out under inert conditions to prevent oxidation and ensure the purity of the final product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often facilitated by heating and stirring .
Industrial Production Methods
In an industrial setting, the production of ®-P-Phos RuCl2 ®-Daipen, Ru involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
®-P-Phos RuCl2 ®-Daipen, Ru is known to undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride.
Substitution: The complex can engage in substitution reactions where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving ®-P-Phos RuCl2 ®-Daipen, Ru are often carried out under mild conditions to preserve the integrity of the complex. Common reagents include bases like potassium carbonate and acids like hydrochloric acid. Solvents such as ethanol, methanol, and acetonitrile are frequently used .
Major Products
The major products formed from reactions involving ®-P-Phos RuCl2 ®-Daipen, Ru depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, reduced organic compounds are typically formed .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-P-Phos RuCl2 ®-Daipen, Ru is widely used as a catalyst in asymmetric synthesis. Its chiral properties make it ideal for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry .
Biology
In biological research, this compound is used to study enzyme mimetics and catalytic processes that mimic natural enzymatic reactions. Its ability to facilitate specific chemical transformations makes it a valuable tool in biocatalysis .
Medicine
In medicine, ®-P-Phos RuCl2 ®-Daipen, Ru is explored for its potential in drug development, particularly in the synthesis of chiral drugs. Its high selectivity and efficiency in catalysis make it a promising candidate for producing active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its catalytic properties enable efficient and cost-effective manufacturing processes .
Mécanisme D'action
The mechanism of action of ®-P-Phos RuCl2 ®-Daipen, Ru involves the coordination of the ligands to the ruthenium center, which facilitates various catalytic processes. The ®-P-Phos ligand provides a chiral environment, enhancing the selectivity of the reactions. The ®-Daipen ligand stabilizes the complex and improves its reactivity. The molecular targets and pathways involved include the activation of substrates through coordination to the ruthenium center, followed by the catalytic transformation of the substrates into desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ru(bpy)2(dppz)2+: This ruthenium complex is known for its DNA-binding properties and is used in biological applications.
Uniqueness
®-P-Phos RuCl2 ®-Daipen, Ru stands out due to its chiral properties and high catalytic efficiency. Unlike other ruthenium complexes, it offers superior selectivity in asymmetric synthesis, making it highly valuable in producing enantiomerically pure compounds .
Propriétés
Formule moléculaire |
C57H60Cl2N4O6P2Ru |
|---|---|
Poids moléculaire |
1131.0 g/mol |
Nom IUPAC |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H34N2O4P2.C19H26N2O2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h5-26H,1-4H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
KZMSWJMBTPMPEL-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.Cl[Ru]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


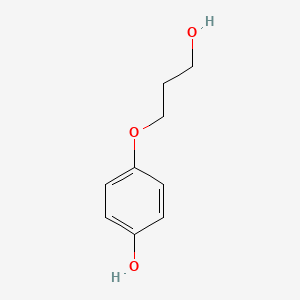
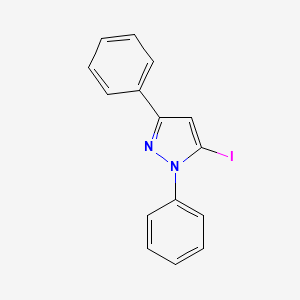
![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)
![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)
![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)
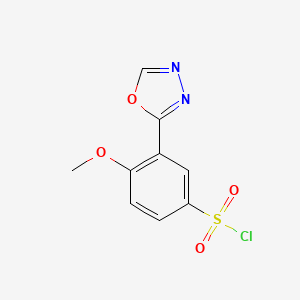

![4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid](/img/structure/B12091124.png)
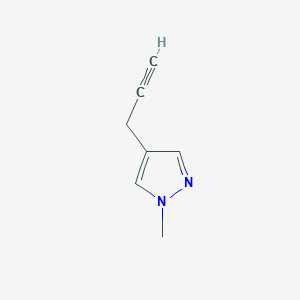

![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
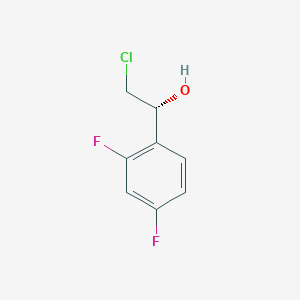
![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)
